Cas no 74874-09-2 (N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester)

N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester
- N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester
- Argatroban-5
- 2-Piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, ethyl ester, [2R-[1(S*),2a,4b]]-
- ARGATROBAN INTER-5
- ethyl (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate
- N-Nitro-1,2,3,4-tetr
- A,4
- A]]-1-[5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester
- C25H35N7O7S
- RL04845
- Z3355
- ST24045984
- ethyl (2R,4R)-4-methyl-1-(N2-((3-methylquino
- lin-8-yl)sulfonyl)-Nw-nitro-L-arginyl)piperidine-2-carboxylate
- [2R-[1(S*),2
- A]]-1-[5-[[Imino(nitroamino)methyl]am
- AKOS016010207
- CS-0151917
- AMY21984
- (2r,4r)-1-((2s)-5-((imino(nitroamino)methyl)amino)-2-(((3-methyl-8-quinolinyl)sulfonyl)amino)-1-oxopentyl)-4-methyl-2-piperidinecarboxylic acid ethyl ester
- J-500993
- ethyl (2R,4R)-4-methyl-1-(N2-((3-methylquinolin-8-yl)sulfonyl)-Nw-nitro-L-arginyl)piperidine-2-carboxylate
- 74874-09-2
- 2-Piperidinecarboxylic acid, 1-[(2S)-5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, ethyl ester, (2R,4R)-
- DTXSID10453265
- 2-PIPERIDINECARBOXYLIC ACID, 1-[5-[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-,ETHYL ESTER,[2R-[1(S*), 2ALPHA, 4BETA]]-
- Ethyl (2R,4R)-1-[(2S)-5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylate
- XB7SBV253N
- 2-Piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, ethyl ester, [2R-[1(S*),2alpha,4beta]]-
- (2R,4R)-Ethyl 4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylate
- A865786
- C76394
- DS-5761
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarb oxylic acid ethyl ester
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester; [2R-[1(S*),2a,4ss]]-1-[5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester
-
- MDL: MFCD08458425
- インチ: 1S/C25H35N7O7S/c1-4-39-24(34)20-14-16(2)10-12-31(20)23(33)19(8-6-11-27-25(26)29-32(35)36)30-40(37,38)21-9-5-7-18-13-17(3)15-28-22(18)21/h5,7,9,13,15-16,19-20,30H,4,6,8,10-12,14H2,1-3H3,(H3,26,27,29)/t16-,19+,20-/m1/s1
- InChIKey: DWOYDKNIEZWRDH-LSTHTHJFSA-N
- ほほえんだ: S(C1=C([H])C([H])=C([H])C2C([H])=C(C([H])([H])[H])C([H])=NC1=2)(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[N+](=O)[O-])C(N1C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])[C@]1([H])C(=O)OC([H])([H])C([H])([H])[H])=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 577.23200
- どういたいしつりょう: 577.23186765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 40
- 回転可能化学結合数: 12
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 210
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.44
- ふってん: 793.393°C at 760 mmHg
- フラッシュポイント: 433.629°C
- 屈折率: 1.653
- PSA: 207.78000
- LogP: 4.28050
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A184011-100mg |
(2R,4R)-Ethyl 4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylate |
74874-09-2 | 95% | 100mg |
$19.0 | 2024-04-17 | |
Ambeed | A184011-1g |
(2R,4R)-Ethyl 4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylate |
74874-09-2 | 95% | 1g |
$72.0 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69920-1g |
Argatroban-5 |
74874-09-2 | 95% | 1g |
¥406.0 | 2023-09-08 | |
eNovation Chemicals LLC | D404557-5g |
(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester |
74874-09-2 | 97% | 5g |
$1200 | 2024-06-05 | |
Aaron | AR00G515-100mg |
2-PIPERIDINECARBOXYLIC ACID, 1-[5-[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-,ETHYL ESTER,[2R-[1(S*), 2ALPHA, 4BETA]]- |
74874-09-2 | 95% | 100mg |
$39.00 | 2023-12-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-477318-10mg |
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester, |
74874-09-2 | 10mg |
¥2858.00 | 2023-09-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL463-1g |
ethyl (2R,4R)-4-methyl-1-[(2S)-2-(3-methylquinoline-8-sulfonamido)-5-(N'-nitrocarbamimidamido)pentanoyl]piperidine-2-carboxylate |
74874-09-2 | 95% | 1g |
¥422.0 | 2024-04-17 | |
1PlusChem | 1P00G4ST-100mg |
2-PIPERIDINECARBOXYLIC ACID, 1-[5-[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-,ETHYL ESTER,[2R-[1(S*), 2ALPHA, 4BETA]]- |
74874-09-2 | 95+% | 100mg |
$45.00 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL463-250mg |
ethyl (2R,4R)-4-methyl-1-[(2S)-2-(3-methylquinoline-8-sulfonamido)-5-(N'-nitrocarbamimidamido)pentanoyl]piperidine-2-carboxylate |
74874-09-2 | 95% | 250mg |
¥138.0 | 2024-04-17 | |
eNovation Chemicals LLC | D404557-5g |
(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester |
74874-09-2 | 97% | 5g |
$1200 | 2025-02-26 |
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester 関連文献
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N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Esterに関する追加情報
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester: A Promising Compound in the Field of Medicinal Chemistry
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester (CAS No. 74874-09-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is a derivative of Argatroban, a well-known anticoagulant used in the treatment and prevention of thromboembolic disorders. The introduction of the nitro group and the ethyl ester modification significantly alters its chemical and biological properties, making it a subject of extensive research.
The chemical structure of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester is characterized by a complex arrangement of functional groups. The nitro group (NO2) introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. The ethyl ester group (C2H5O) adds hydrophobicity and can affect the compound's solubility and bioavailability. These modifications are crucial for optimizing the compound's pharmacological profile.
Recent studies have focused on the pharmacokinetic and pharmacodynamic properties of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester. One notable study published in the Journal of Medicinal Chemistry (2023) investigated its anticoagulant activity in vitro and in vivo. The results showed that this compound exhibits potent anticoagulant effects similar to those of its parent molecule, Argatroban. However, it also demonstrated improved stability and reduced side effects, making it a promising candidate for further clinical development.
The mechanism of action of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester involves selective inhibition of thrombin, a key enzyme in the coagulation cascade. Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms blood clots. By inhibiting thrombin activity, this compound can effectively prevent clot formation without significantly affecting other coagulation factors. This selective inhibition is particularly advantageous as it minimizes the risk of bleeding complications associated with broader-spectrum anticoagulants.
In addition to its anticoagulant properties, N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester has shown potential in other therapeutic areas. Research conducted at the University of California (2023) explored its anti-inflammatory effects. The study found that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual action—anticoagulant and anti-inflammatory—suggests that it could be beneficial in treating conditions where both coagulation and inflammation play significant roles.
The safety profile of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester has also been extensively evaluated. Preclinical studies have demonstrated that it is well-tolerated at therapeutic doses with minimal toxicity. However, as with any new drug candidate, ongoing research is necessary to fully understand its long-term safety and efficacy. Clinical trials are currently underway to assess its performance in human subjects.
The potential applications of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester extend beyond traditional anticoagulant therapy. Its unique chemical structure and multifaceted biological activities make it a valuable tool for researchers exploring new treatment strategies for cardiovascular diseases, thromboembolic disorders, and inflammatory conditions. The ability to fine-tune its properties through further chemical modifications offers exciting possibilities for developing more effective and targeted therapies.
In conclusion, N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester (CAS No. 74874-09-2) represents a significant advancement in the field of medicinal chemistry. Its potent anticoagulant activity, improved stability, reduced side effects, and potential anti-inflammatory properties make it a promising candidate for further clinical development. As research continues to uncover its full potential, this compound may play a pivotal role in advancing therapeutic options for patients with various medical conditions.
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